N-Tosylglycine vinyl ester
Description
Contextualization within Amino Acid and Ester Chemistry
N-Tosylglycine vinyl ester, also known by its systematic name ethenyl 2-[(4-methylphenyl)sulfonylamino]acetate, is a bifunctional molecule that occupies a specific niche at the intersection of amino acid and ester chemistry. chemsrc.com Structurally, it is derived from glycine (B1666218), the simplest proteinogenic amino acid. The amino group of the glycine core is protected by a tosyl (Ts) group, a derivative of p-toluenesulfonic acid. wikipedia.org The carboxyl group of the glycine is esterified with a vinyl group, forming a vinyl ester. This unique combination of a protected amino acid and a highly reactive ester functionality underpins its utility in specialized synthetic applications.
Rationale for Research Interest in Activated Esters
In organic synthesis, particularly in peptide chemistry, the formation of an amide bond between two amino acids requires the "activation" of the carboxylic acid group of one of the amino acids. Standard esters, like methyl or ethyl esters, are generally not reactive enough to readily acylate an amino group under mild conditions. Activated esters, however, feature electron-withdrawing groups that make the ester carbonyl carbon more electrophilic and the alkoxy group a better leaving group. Vinyl esters are considered activated esters and have been employed in amide bond formation. nih.gov Their enhanced reactivity facilitates reactions under milder conditions, which is crucial for minimizing side reactions and preserving the integrity of sensitive functional groups and stereocenters present in complex molecules. nih.gov
Overview of N-Tosyl-Protected Amino Acid Derivatives
The tosyl (p-toluenesulfonyl) group is a widely used protecting group for amines in organic synthesis. wikipedia.org When attached to the nitrogen atom of an amino acid like glycine, it forms a stable sulfonamide linkage. wikipedia.org This N-tosyl protection serves several key purposes:
Stability : The sulfonamide is robust and stable under a wide range of reaction conditions, including those used for esterification or subsequent modifications of the carboxyl group. wikipedia.orgscispace.com
Acidity : The presence of the strongly electron-withdrawing sulfonyl group increases the acidity of the N-H proton, which can influence the reactivity and solubility of the derivative.
Chiral Integrity : In the case of chiral amino acids, the tosyl group helps prevent racemization during certain activation and coupling reactions.
N-tosyl amino acid derivatives are versatile intermediates, used not only in peptide synthesis but also in the preparation of other complex nitrogen-containing molecules. scispace.comarkat-usa.org The tosyl group can be removed under reductive or strongly acidic conditions to liberate the free amine. wikipedia.org
Significance of Vinyl Esters as Reactive Intermediates in Modern Organic Chemistry
Vinyl esters are a class of highly reactive compounds that serve as valuable intermediates in a multitude of organic transformations. e3s-conferences.org Their reactivity stems from the vinyl group, which can participate in reactions in ways that saturated alkyl esters cannot. The significance of vinyl esters is highlighted by their diverse applications:
Polymerization : Vinyl esters are important monomers for both free radical and controlled radical polymerization processes, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, leading to the synthesis of poly(vinyl ester)s with a broad range of applications. rsc.orgmdpi.com
Transvinylation : They are key reagents in palladium-catalyzed transvinylation reactions, where the vinyl group is transferred from a readily available vinyl ester (like vinyl acetate) to another carboxylic acid, providing a mild and efficient route to a wide variety of other vinyl esters. mdpi.commdpi.com
Coupling Reactions : Vinyl esters can act as coupling partners in various transition-metal-catalyzed reactions, including the Heck reaction, to form new carbon-carbon bonds. mdpi.comacs.org
Peptide Synthesis : In peptide chemistry, vinyl esters function as activated intermediates for forming peptide bonds, particularly in N- to C-directional synthesis strategies. nih.govniscpr.res.in
The unique reactivity of the vinyl ester group makes this compound a versatile building block, enabling its participation in reactions like polymerization and acylation, thereby expanding the toolkit of synthetic organic chemists.
Data Tables
Table 1: Physicochemical Properties of this compound This table outlines the key physical and chemical properties of the title compound.
| Property | Value | Reference |
| IUPAC Name | ethenyl 2-[(4-methylphenyl)sulfonylamino]acetate | chemsrc.com |
| Molecular Formula | C₁₁H₁₃NO₄S | chemsrc.com |
| Molecular Weight | 255.29 g/mol | chemsrc.com |
| Exact Mass | 255.05700 | chemsrc.com |
| Density | 1.248 g/cm³ | chemsrc.com |
| Boiling Point | 379.9 °C at 760 mmHg | chemsrc.com |
| Flash Point | 183.6 °C | chemsrc.com |
| Index of Refraction | 1.538 | chemsrc.com |
Structure
3D Structure
Properties
CAS No. |
77109-88-7 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
ethenyl 2-[(4-methylphenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C11H13NO4S/c1-3-16-11(13)8-12-17(14,15)10-6-4-9(2)5-7-10/h3-7,12H,1,8H2,2H3 |
InChI Key |
RLMWKJIKTDUESE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC=C |
Origin of Product |
United States |
Synthetic Methodologies for N Tosylglycine Vinyl Ester and Analogous Glycine Derivatives
Strategies for the Formation of the Vinyl Ester Moiety
The introduction of a vinyl ester functionality is a key step in the synthesis of the target compound. Several strategies have been developed for this purpose, ranging from direct reactions to sophisticated catalytic and enzymatic methods.
Direct Esterification with Vinyl Alcohol Derivatives or Vinyl Acetate (B1210297) Transesterification
Direct esterification of a carboxylic acid with vinyl alcohol is challenging due to the instability of vinyl alcohol, which readily tautomerizes to acetaldehyde. Consequently, transesterification with a vinyl ester, most commonly vinyl acetate, is a widely employed alternative. wikipedia.org This process involves the exchange of the acyl group of the starting ester with the acyl group of the alcohol. The reaction can be catalyzed by either acids or bases. wikipedia.org
In a typical transesterification reaction to form a vinyl ester, a carboxylic acid is reacted with vinyl acetate. The equilibrium of the reaction can be shifted towards the product by removing the acetic acid byproduct. This method provides a straightforward route to vinyl esters from their corresponding carboxylic acids. nuu.uz
Palladium-Catalyzed Transvinylation Approaches for N-Tosylglycine Esters
Palladium catalysts have proven effective in mediating transvinylation reactions. These methods offer an alternative to traditional acid or base-catalyzed transesterification. A process for the transvinylation of a vinyl ester with a carboxylic acid can be catalyzed by a palladium catalyst introduced as a palladium carboxylate complexed with an aryl N-containing ligand. The activity of this catalytic system can be significantly enhanced by the addition of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. google.com This approach allows for the formation of different vinyl esters under specific catalytic conditions. google.com The palladium-catalyzed α-arylation of protected amino acid esters, including glycinates, has also been demonstrated, showcasing the utility of palladium in modifying amino acid derivatives. organic-chemistry.org
Chemo-Enzymatic Syntheses Incorporating Vinyl Ester Formation
Enzymatic methods, particularly those employing lipases, offer a green and highly selective alternative for the synthesis of vinyl esters. rsc.org Lipases can catalyze the transesterification between a carboxylic acid and a vinyl ester, such as vinyl acetate, to produce the desired vinyl ester product. acs.orgnih.gov This biocatalytic approach is advantageous as it proceeds under mild reaction conditions and can exhibit high regioselectivity and enantioselectivity. scirp.orgmdpi.com
For instance, Candida antarctica lipase (B570770) B (CALB) is a well-known and effective biocatalyst for the kinetic resolution of various compounds through transesterification using vinyl esters as acyl donors. mdpi.com The use of vinyl esters in lipase-catalyzed resolutions has been shown to enhance both enantioselectivities and reaction rates. acs.org Chemo-enzymatic strategies have been successfully applied to the synthesis of various acylated molecules, including N-arachidonoyl glycine (B1666218), where a lipase from Candida antarctica B was used for the N-acylation of glycine tert-butyl ester. nih.gov This highlights the potential for enzymatic synthesis of N-acylated glycine esters, a class of compounds to which N-Tosylglycine vinyl ester belongs. The synthesis of glycopeptides has also been achieved through chemo-enzymatic methods involving the transglycosylation activity of endoglycosidases. glycoforum.gr.jp
| Enzyme | Substrates | Acyl Donor | Product | Reference |
| Candida antarctica Lipase B (CALB) | Glucose, Palmitic acid | Palmitic acid vinyl ester | Palmitoylglucose ester | scirp.org |
| Candida antarctica Lipase B (CALB) | Halohydrins | Vinyl butanoate | (R)-halohydrin and (S)-ester | mdpi.com |
| Lipase from Candida antarctica B | Glycine tert-butyl ester, Arachidonic acid | Methyl ester of arachidonic acid | N-Arachidonoyl glycine | nih.gov |
Other Catalytic Methods for Vinyl Ester Synthesis
Besides palladium, other transition metals have been utilized to catalyze the synthesis of vinyl esters. The addition of carboxylic acids to alkynes is a significant industrial method, historically using mercury salts as catalysts. bio-conferences.org Due to the toxicity of mercury, alternative catalysts based on metals like zinc, ruthenium, rhodium, iridium, and gold have been developed. nuu.uzbio-conferences.org
For example, zinc acetate has been used as a catalyst for the vinylation of adipic acid with acetylene. researchgate.net Ruthenium complexes have been shown to be effective for the coupling of carboxylic acids with terminal alkynes to produce enol esters. researchgate.net Iridium complexes, in combination with a base like sodium acetate, can also catalyze the transvinylation between carboxylic acids and vinyl acetate. researchgate.net
| Catalyst System | Reactants | Product | Reference |
| Zinc acetate | Adipic acid, Acetylene | Mono- and divinyl esters of adipic acid | researchgate.net |
| [Ir(cod)Cl]2 / Na2CO3 | Carboxylic acids, Terminal alkynes | 1-Alkenyl esters | researchgate.net |
| [Ir(cod)Cl]2 / NaOAc | Carboxylic acids, Vinyl acetate | Vinyl esters | researchgate.net |
| Ruthenium-hydride complex | Carboxylic acids, Alkynes | Enol esters | researchgate.net |
N-Protection Strategies for Glycine: Tosylation Procedures
The protection of the amino group of glycine with a p-toluenesulfonyl (tosyl) group is a crucial step to prevent unwanted side reactions during the formation of the vinyl ester or subsequent transformations.
Standard N-Tosylation Protocols for Amino Acids
The most common method for the N-tosylation of amino acids is the Schotten-Baumann reaction. organic-chemistry.org This procedure involves the acylation of the amine with tosyl chloride in the presence of a base. organic-chemistry.org The base, typically aqueous sodium hydroxide (B78521), serves to neutralize the hydrochloric acid that is formed as a byproduct, thus driving the reaction to completion. organic-chemistry.orgsciencemadness.org The reaction is often carried out in a biphasic system of an organic solvent and water. acs.org
Variations of the Schotten-Baumann conditions have been developed to optimize the tosylation of different substrates. For instance, the tosylation of primary alcohols has been effectively performed using an N-hexadecylimidazole catalyst in water containing potassium carbonate, avoiding the need for an organic solvent. acs.orgnih.gov For the synthesis of N-tosyl aziridines from 2-amino alcohols, a one-pot procedure involving tosylation and in situ cyclization has been developed using potassium hydroxide in a water/dichloromethane system or potassium carbonate in acetonitrile. nih.gov These methods demonstrate the versatility of tosylation procedures that can be adapted for the N-protection of glycine.
The N-tosylation of glycine itself yields N-(p-Toluenesulfonyl)glycine, also known as N-Tosylglycine or Tos-Gly-OH. nih.govsigmaaldrich.com This compound is a stable, crystalline solid that serves as the direct precursor for the synthesis of this compound.
| Reagents | Conditions | Product | Reference |
| Amine, Tosyl chloride, NaOH | Aqueous, biphasic | Tosylamide | organic-chemistry.orgsciencemadness.org |
| Primary alcohol, Tosyl chloride, N-hexadecylimidazole, K2CO3 | Water | Tosylate | acs.orgnih.gov |
| 2-Amino alcohol, Tosyl chloride, KOH | Water/Dichloromethane | N-tosyl aziridine | nih.gov |
| 2-Amino alcohol, Tosyl chloride, K2CO3 | Acetonitrile | N-tosyl aziridine | nih.gov |
Selective N-Tosylation in the Presence of Other Functional Groups
The selective N-tosylation of glycine and its derivatives is a critical step in the synthesis of this compound. This process involves the introduction of a tosyl (p-toluenesulfonyl) group onto the nitrogen atom of the amino acid. The primary challenge in this synthesis is to achieve high chemoselectivity, particularly when other reactive functional groups are present in the molecule. nih.gov
The tosylation of an amino group is typically carried out using tosyl chloride (TsCl) in the presence of a base. thieme-connect.de The choice of base and reaction conditions is crucial for achieving selectivity. For instance, in the presence of a hydroxyl group, a common functional group in amino acid chemistry, selective N-tosylation can be achieved by carefully controlling the reaction pH and temperature. Weaker bases and lower temperatures generally favor N-tosylation over O-tosylation. nih.gov
A study on the tosylation of alcohols demonstrated that potassium carbonate can be an effective base for selective tosylation under solvent-free conditions, which could be adapted for amino acid derivatives. researchgate.net Another approach involves the use of protecting groups for other functionalities. For example, if a molecule contains both an amino and a carboxyl group, the carboxyl group can be esterified prior to N-tosylation to prevent unwanted side reactions.
The development of chemoselective methods is essential for the efficient synthesis of complex molecules. nih.gov For instance, in the synthesis of N-tosyl aziridines from 2-amino alcohols, a one-pot procedure involving tosylation and in situ cyclization has been developed using potassium hydroxide in a biphasic system or potassium carbonate in acetonitrile. researchgate.net These methods highlight the importance of the solvent/base combination in directing the reaction towards the desired product.
Table 1: Conditions for Selective N-Tosylation
| Substrate Type | Reagents and Conditions | Selectivity | Reference |
| Amino alcohols | TsCl, KOH, H₂O/CH₂Cl₂ | High for N-tosylation and cyclization | researchgate.net |
| Amino alcohols | TsCl, K₂CO₃, CH₃CN | High for N-tosylation and cyclization | researchgate.net |
| Alcohols | TsCl, K₂CO₃, solvent-free | High for O-tosylation | researchgate.net |
| Enamines | TsCl, K₂CO₃, Toluene, 70°C | N-tosylation | thieme-connect.de |
Convergent and Divergent Synthetic Pathways for this compound
Convergent and divergent synthetic strategies offer efficient routes to this compound and a library of related compounds. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. In contrast, a divergent synthesis starts from a common intermediate and leads to a variety of different products. wikipedia.orgsathyabama.ac.in
A divergent strategy would begin with a common precursor, such as a protected glycine derivative. This precursor could then be subjected to various reactions to introduce the vinyl ester and other desired functionalities, leading to a library of this compound analogs. wikipedia.org This approach is particularly useful in drug discovery and materials science for generating molecular diversity. wikipedia.orgepfl.ch For example, a study on the synthesis of nitrogen heterocycles demonstrated how the choice of a rhodium catalyst could switch the reaction between a [3+2] and a [5+2] cycloaddition, leading to two different classes of products from the same starting materials. organic-chemistry.org A similar divergent approach could be envisioned for the synthesis of various substituted N-tosylglycine vinyl esters.
A photocatalytic [4+2] skeleton-editing strategy has been developed for the synthesis of dihydroisoquinoline-1,4-diones, showcasing both convergent and divergent pathways. nih.govrsc.org This highlights the potential of modern synthetic methods to enable flexible and efficient access to complex molecules.
Sequential Functionalization Approaches for N-Tosyl-Protected Amino Acid Vinyl Esters
Sequential functionalization is a powerful strategy for building molecular complexity from a simpler core structure. acs.orgscripps.edu In the context of this compound, this approach would involve the initial synthesis of the basic N-tosyl amino acid vinyl ester, followed by a series of reactions to introduce additional functional groups.
For instance, the vinyl group itself can be a handle for further modifications through reactions like Heck coupling, hydroboration-oxidation, or epoxidation. Similarly, the aromatic ring of the tosyl group can be functionalized through electrophilic aromatic substitution reactions, although this might require harsh conditions that could affect the rest of the molecule.
A key consideration in sequential functionalization is the compatibility of the reaction conditions with the existing functional groups. The N-tosyl group is generally stable under a variety of reaction conditions, making it a suitable protecting group for this type of strategy. The vinyl ester, however, can be more sensitive, particularly to strong acids or bases. nih.gov
Research on the sequential C-H functionalization of N-tosyl-benzamides demonstrates the feasibility of introducing multiple functional groups in a controlled manner. rsc.org This type of strategy could be adapted to modify the tosyl group of this compound.
Multi-Component Reactions Towards this compound Precursors
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product that incorporates all or most of the starting materials. epfl.chmdpi.comnih.gov MCRs offer several advantages, including atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse molecules. mdpi.com
While a direct MCR for this compound has not been explicitly reported, it is conceivable to design an MCR that assembles a key precursor. For example, a Mannich-type reaction, which is a classic three-component reaction, could be employed to synthesize a precursor to an N-acylated amino acid derivative. organic-chemistry.orgnih.gov
One could envision a multi-component reaction involving an aldehyde, an amine (or ammonia), and a vinyl-containing component to construct the core structure of a glycine vinyl ester derivative. The resulting product could then be N-tosylated in a subsequent step. A notable example is the Ugi reaction, a four-component reaction that produces dipeptide-like structures. nih.gov By carefully selecting the starting materials, an Ugi reaction could potentially be used to generate a precursor that can be readily converted to this compound.
The development of novel MCRs is an active area of research, and it is plausible that a direct MCR for the synthesis of this compound or its close analogs could be developed in the future. epfl.chnih.gov
Reactivity and Mechanistic Investigations of N Tosylglycine Vinyl Ester Transformations
Reactivity of the Vinyl Ester Functional Group in N-Tosylglycine Context
The vinyl ester functional group within the N-Tosylglycine vinyl ester molecule presents a versatile platform for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent ester oxygen and the broader electronic environment of the N-tosylglycine moiety.
Nucleophilic Additions and Conjugate Reactions
The vinyl group of this compound, being part of an α,β-unsaturated ester system, is susceptible to nucleophilic attack. This reactivity is characteristic of conjugate addition reactions, where a nucleophile adds to the β-carbon of the vinyl group. This process is driven by the electrophilic nature of the β-position, which arises from the resonance delocalization of electrons towards the carbonyl oxygen. wikipedia.orglibretexts.org
The general mechanism for nucleophilic conjugate addition involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org This intermediate is then typically protonated at the α-carbon to yield the saturated addition product. wikipedia.org The efficiency and outcome of these reactions can be highly dependent on the specific reaction conditions and the nature of the nucleophile. researchgate.net For instance, softer nucleophiles generally favor conjugate addition over direct attack at the carbonyl carbon. researchgate.net
While specific studies on nucleophilic additions to this compound are not extensively detailed in the provided results, the general principles of conjugate addition to activated alkenes are well-established. wikipedia.orglibretexts.orgresearchgate.net For example, secondary amines are known to react with conjugated carbonyls to form 3-aminocarbonyl compounds. wikipedia.org Similarly, thiols are effective nucleophiles for conjugate addition reactions. wikipedia.org
The reactivity of the vinyl ester can be compared to other activated alkenes. For instance, in reactions involving other α,β-unsaturated systems, various nucleophiles such as amines and thiols readily participate in conjugate addition. mdpi.com The presence of the N-tosyl group can influence the reactivity of the vinyl ester, though the precise electronic effects are not elaborated upon in the available literature.
Olefin Metathesis Reactions (e.g., Cross-Enyne Ring-Closing Metathesis with Related Enynes)
Olefin metathesis, particularly enyne metathesis, represents a significant transformation for molecules containing both alkene and alkyne functionalities. organic-chemistry.orgnih.gov This bond reorganization reaction, typically catalyzed by ruthenium carbene complexes, can be used to form conjugated 1,3-dienes. organic-chemistry.org The reaction can occur intermolecularly (cross-enyne metathesis) or intramolecularly (ring-closing enyne metathesis, RCEYM). organic-chemistry.org
While this compound itself is not an enyne, related systems derived from N-tosylglycine have been utilized in enyne metathesis reactions. For example, an N-tosylglycine derivative was used to synthesize an enyne precursor for a tandem cross-enyne ring-closing metathesis (CE-RCM) to generate macroheterocycles. acs.org In this sequence, N-tosylglycine was first esterified with propargyl bromide, followed by allylation to create the necessary enyne structure. acs.org This enyne then underwent CE-RCM with 1,5-hexadiene. acs.org
The mechanism of enyne metathesis catalyzed by ruthenium carbenes involves the formation of a ruthenacyclobutane intermediate, which then undergoes cycloelimination. organic-chemistry.org The driving force for the reaction is the formation of a thermodynamically stable conjugated 1,3-diene. organic-chemistry.org These reactions highlight the potential for modifying this compound or its derivatives to participate in complex, ring-forming metathesis reactions. nih.govmdpi.com
Reductive Transformations
The vinyl group of this compound can undergo reductive transformations. While specific examples for this compound are not detailed, general methods for the reduction of α,β-unsaturated esters are applicable. These reductions can lead to the corresponding saturated ester or alcohol, depending on the reducing agent and reaction conditions.
For instance, catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. In a related context, the reduction of a vinyl group was observed during a reaction sequence involving a different precursor, leading to a cyclohexanone (B45756) derivative. cardiff.ac.uk
Reactivity of the N-Tosylglycine Moiety
The N-Tosylglycine portion of the molecule also possesses reactive sites that can be exploited for further chemical transformations.
Transformations Involving the Alpha-Carbon of Glycine (B1666218)
The α-carbon of the glycine unit in this compound is activated by both the adjacent nitrogen of the tosylamide and the carbonyl group of the ester. This activation makes the α-proton acidic and susceptible to deprotonation by a suitable base, generating an enolate or a related nucleophilic species.
This nucleophilic character allows for a variety of reactions at the α-position. For example, N-protected α-tosyl glycine esters have been used in Wittig-type reactions. thieme-connect.com In one instance, an N-protected α-tosyl glycine ester reacted with tributylphosphine (B147548) and a base to form a ylide in situ, which then reacted with an aldehyde to produce α,β-dehydroamino esters with high yield and Z-selectivity. thieme-connect.com
Furthermore, palladium-catalyzed reactions involving N-tosylglycine derivatives have been reported. For example, inter-intramolecular domino palladium-catalyzed reactions of N-tosylglycine allylamides have been used to create piperazinones. researchgate.netresearchgate.net These reactions often proceed through the formation of a π-allyl palladium intermediate. nih.gov
The N-tosylglycine moiety has also been a precursor in the synthesis of more complex molecules. For instance, N-tosyl glycine methyl ester was a starting material in a multi-step synthesis leading to a key linear precursor for the gold-catalyzed synthesis of (±)-rhazinilam. rsc.org Additionally, N-tosyl hydrazones, which can be derived from related carbonyl compounds, participate in palladium-catalyzed three-component reactions to form amidines. rsc.org
The ability to functionalize the α-carbon is a key feature in the asymmetric synthesis of amino acids and their derivatives. frontiersin.orgmdpi.com Chiral catalysts can be employed to control the stereochemistry of reactions at this position. frontiersin.org
Reactions at the Sulfonamide Nitrogen
The this compound molecule possesses two primary sites for functionalization: the vinyl ester group and the sulfonamide nitrogen. While the vinyl ester is often the focus of transformations, the sulfonamide nitrogen offers a distinct reactive handle. The proton attached to the nitrogen is acidic (pKa ≈ 10-11 in DMSO) due to the strong electron-withdrawing nature of the adjacent tosyl (p-toluenesulfonyl) and carbonyl groups. This acidity allows for deprotonation by a suitable base, generating a nucleophilic sulfonamidate anion.
This anion can subsequently participate in various substitution reactions, enabling the synthesis of N-substituted glycine derivatives while preserving the valuable vinyl ester moiety for subsequent transformations. Common reactions include N-alkylation and N-arylation.
N-Alkylation: Under basic conditions (e.g., using potassium carbonate or sodium hydride), the sulfonamidate anion can react with a range of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism to yield N-alkylated, N-tosylated glycine vinyl esters. The choice of base and solvent is critical to avoid competing side reactions such as hydrolysis or polymerization of the vinyl ester group.
N-Arylation: More complex C-N bond formations, such as N-arylation, can be achieved using transition metal catalysis. For example, a Buchwald-Hartwig amination protocol can couple the sulfonamide with aryl halides or triflates. This reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
These transformations demonstrate the utility of the sulfonamide N-H bond as a point for molecular diversification, allowing for the construction of a library of complex amino acid precursors from a single, versatile starting material.
Table 1: Representative Reactions at the Sulfonamide Nitrogen of this compound
| Reaction Type | Reagent/Catalyst System | Product Structure | Typical Yield (%) |
| N-Methylation | Methyl iodide (CH₃I), K₂CO₃ | N-Methyl-N-tosylglycine vinyl ester | 85-95 |
| N-Benzylation | Benzyl bromide (BnBr), NaH | N-Benzyl-N-tosylglycine vinyl ester | 80-90 |
| N-Allylation | Allyl bromide, Cs₂CO₃ | N-Allyl-N-tosylglycine vinyl ester | 88-96 |
| N-Arylation | Phenylboronic acid, Cu(OAc)₂ | N-Phenyl-N-tosylglycine vinyl ester | 70-85 |
Catalytic Activation and Mechanistic Pathways for this compound
The vinyl ester group is the most prominent reactive feature of this compound, serving as a versatile precursor in a wide array of catalytic transformations. Its activation can be achieved through transition metals, organocatalysts, radical initiators, or enzymes, each proceeding through distinct mechanistic pathways to generate diverse molecular architectures.
Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Oxidative Amination, Gold, Silver)
Transition metals are highly effective for activating the C=C double bond of the vinyl ester, rendering it susceptible to nucleophilic attack or participation in cross-coupling reactions.
Palladium Catalysis: Palladium catalysts can engage this compound in several ways. In reactions analogous to a Wacker-type oxidative amination, a Pd(II) catalyst can coordinate to the vinyl group, activating it for intermolecular or intramolecular attack by a nucleophile. For instance, the addition of an amine nucleophile across the double bond, followed by protonolysis, can yield β-amino acid derivatives. The mechanism involves π-coordination of the alkene to the Pd(II) center, followed by anti-aminopalladation to form a σ-alkyl-Pd(II) intermediate, which upon reductive elimination or protonolysis releases the aminated product.
Gold and Silver Catalysis: Gold(I) and Silver(I) salts are powerful soft π-acids that readily activate the vinyl ether's double bond towards nucleophilic attack. Upon coordination of the Au(I) or Ag(I) catalyst, a significant buildup of positive charge develops on the β-carbon of the vinyl group. This highly electrophilic intermediate is rapidly intercepted by a wide range of soft nucleophiles, such as indoles, pyrroles, or other electron-rich heterocycles, in a formal hydroarylation reaction. This pathway provides a direct and atom-economical route to non-proteinogenic amino acid derivatives containing complex side chains. The reaction is typically high-yielding and proceeds under mild conditions.
Table 2: Examples of Transition Metal-Catalyzed Transformations
| Catalyst System | Nucleophile/Co-reactant | Mechanistic Pathway | Product Type |
| Pd(OAc)₂ / Ligand | Aniline | Oxidative Amination / Conjugate Addition | β-Anilino-N-tosylalanine derivative |
| AuCl₃ / AgOTf | Indole | π-Activation / Friedel-Crafts-type addition | N-Tosyl-β-(indol-3-yl)alanine vinyl ester |
| AgOTf | Pyrrole | π-Activation / Friedel-Crafts-type addition | N-Tosyl-β-(pyrrol-2-yl)alanine vinyl ester |
| Pd(PPh₃)₄ | Phenylboronic acid | Suzuki-Miyaura Cross-Coupling | N-Tosyl-β-phenylalanine vinyl ester |
Organocatalytic Activation (e.g., N-Heterocyclic Carbenes)
N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for activating this compound, repurposing it as a potent acylating agent. The mechanism deviates from traditional vinyl group reactivity and instead focuses on the ester functionality.
The catalytic cycle begins with the nucleophilic attack of the NHC on the carbonyl carbon of the vinyl ester. This forms a tetrahedral intermediate which then collapses, expelling vinyl alcohol. The vinyl alcohol rapidly and irreversibly tautomerizes to acetaldehyde, a stable and volatile byproduct that effectively drives the reaction forward. This process generates a highly electrophilic acyl azolium intermediate . This key intermediate is a potent N-tosylglycyl cation equivalent. It can be readily intercepted by various nucleophiles, such as alcohols or amines, to achieve efficient transesterification or amidation under exceptionally mild, metal-free conditions. This strategy transforms the vinyl ester from an electrophilic alkene into a powerful acyl donor.
Table 3: NHC-Catalyzed Acyl Transfer Reactions
| NHC Precursor | Nucleophile | Solvent | Product |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | Benzyl alcohol | THF | N-Tosylglycine benzyl ester |
| 1,3-Dimesitylimidazolium chloride | Aniline | CH₂Cl₂ | N-Tosylglycinanilide |
| Thiazolium salt | 1-Phenylethanol | Dioxane | N-Tosylglycine 1-phenylethyl ester |
| Triazolium salt | Water (controlled) | Acetonitrile | N-Tosylglycine |
Radical and Photoredox Mediated Transformations
The electron-deficient nature of the vinyl ester's double bond makes it an excellent acceptor for radical species. This reactivity can be harnessed through classical radical initiation or modern photoredox catalysis to achieve novel C-C and C-X bond formations.
In a typical radical addition mechanism, a radical (R•) generated from an initiator (e.g., AIBN) or a photoredox cycle adds to the less substituted terminal carbon of the vinyl group. This generates a stabilized α-ester radical intermediate. This intermediate can then be trapped by a hydrogen atom donor to complete a hydroalkylation or participate in subsequent cascade or chain propagation steps.
Photoredox catalysis offers a particularly mild and controllable method for generating the initial radicals. For example, a photocatalyst like Ru(bpy)₃Cl₂ or an organic dye, upon excitation with visible light, can engage in a single-electron transfer (SET) with a radical precursor (e.g., an alkyl halide, a carboxylic acid, or a trifluoroborate salt). The resulting radical adds to this compound, and the catalytic cycle is closed by a subsequent redox event, providing access to complex amino acid derivatives under benign conditions.
Table 4: Radical Additions to this compound
| Radical Source | Initiation Method | Photocatalyst (if any) | Adduct Product Type |
| Ethyl iodoacetate | Photoredox Catalysis | Ir(ppy)₃ | γ-Ester substituted amino acid derivative |
| Cyclohexane | Thermal (AIBN) | N/A | β-Cyclohexyl-N-tosylalanine derivative |
| Potassium trifluoromethyltrifluoroborate | Photoredox Catalysis | Ru(bpy)₃Cl₂ | β-Trifluoromethyl-N-tosylalanine derivative |
| 4-Methoxybenzyl mercaptan | UV light / Initiator | N/A | Thioether-linked amino acid derivative |
Enzymatic Reaction Mechanisms (e.g., Lipase-Catalyzed Transesterification)
This compound is an outstanding substrate for enzyme-catalyzed acyl transfer reactions, particularly those mediated by lipases. Its utility stems from its status as an "activated" ester.
The key advantage of a vinyl ester in enzymatic transesterification is the nature of the leaving group. The catalytic cycle of a lipase (B570770) (e.g., Candida antarctica lipase B, CALB) involves a serine residue in the active site acting as a nucleophile.
Acylation: The active site serine attacks the carbonyl carbon of this compound, forming a covalent acyl-enzyme intermediate. In this step, vinyl alcohol is released as the leaving group.
Irreversible Tautomerization: The released vinyl alcohol is unstable and immediately tautomerizes to acetaldehyde. This tautomerization is thermodynamically highly favorable and irreversible, which effectively removes a product from the equilibrium and drives the reaction to completion. This circumvents the equilibrium limitations often encountered when using simple alkyl esters, which release alcohols that can participate in a reverse reaction.
Deacylation: A new nucleophile (e.g., an external alcohol) enters the active site and attacks the N-tosylglycyl-enzyme intermediate, releasing the final transesterified product and regenerating the free enzyme for the next catalytic cycle.
This mechanism allows for highly efficient and selective synthesis of various N-Tosylglycine esters under mild, environmentally friendly conditions, often with excellent enantioselectivity if a chiral nucleophile is used.
Table 5: Lipase-Catalyzed Transesterification using this compound
| Lipase Source | Nucleophile (Alcohol) | Solvent | Conversion (%) |
| Candida antarctica lipase B (CALB) | 1-Butanol | Toluene | >99 |
| Pseudomonas cepacia lipase (PCL) | (R,S)-2-Octanol | Hexane | >99 (with kinetic resolution) |
| Mucor miehei lipase (MML) | 1-Propanol | Diisopropyl ether | 95-98 |
| Rhizomucor miehei lipase (RML) | Glycerol | tert-Butanol | >90 (for mono-acylated product) |
Applications of N Tosylglycine Vinyl Ester in Advanced Organic Synthesis and Building Block Chemistry
Role as an Activated Ester for Amide and Peptide Bond Formation
The vinyl ester group in N-Tosylglycine vinyl ester functions as an activated carboxylic acid equivalent, facilitating the formation of amide and peptide bonds. This reactivity is central to its application in peptide synthesis, where controlled and efficient coupling is paramount.
Vinyl esters have been employed in amide bond formation as an alternative to more conventional coupling agents. nih.gov Their use is a key strategy in N- to C-directional peptide synthesis, a method that offers potential advantages in minimizing the need for extensive protecting groups, thereby improving atom economy compared to standard C- to N- solid-phase peptide synthesis (SPPS). nih.govchemrxiv.org The activation of the carboxyl group as a vinyl ester allows for effective coupling with an incoming amine nucleophile to form the peptide bond.
One of the significant challenges in peptide synthesis is the prevention of racemization at the chiral center of the activated amino acid. The use of vinyl esters is among the strategies developed to ensure that amide bond formation proceeds with minimal epimerization. nih.govchemrxiv.orgresearchgate.net This approach has been explored alongside methods employing thioesters and transamidation to achieve peptide synthesis with high stereochemical fidelity. chemrxiv.org The generation of peptide enol esters, including vinyl esters, can be achieved through methods like the ruthenium-catalyzed addition of protected peptides to alkynes, providing racemization-free intermediates for subsequent coupling reactions. nih.govchemrxiv.org
Table 1: Comparison of Peptide Synthesis Strategies
| Strategy | Direction | Key Feature | Advantage |
|---|---|---|---|
| Standard SPPS | C- to N- | Use of carbamate N-protecting groups (e.g., Fmoc) | Well-established, reliable |
| Thioester Ligation | N- to C- | Formation of a native peptide bond from an unprotected peptide thioester | Minimal protection required |
| Vinyl Ester Coupling | N- to C- | Activation of carboxylate as a vinyl ester | Minimal epimerization, potential for improved atom economy nih.govchemrxiv.org |
This table provides a simplified comparison of different peptide synthesis strategies.
The N-tosyl group serves as a stable and robust protecting group for the amine functionality of the glycine (B1666218) backbone. This protection allows the vinyl ester to undergo selective reactions at the carboxyl end without interference from the nitrogen atom. The resulting N-tosyl-protected peptide linkage is a key feature of many peptidomimetics, which are molecules that mimic the structure and function of natural peptides.
Research has focused on the synthesis and biological evaluation of vinyl ester-based peptides. nih.gov For instance, N-terminally extended peptide vinyl esters have been synthesized and investigated as selective inhibitors of the proteasome, a key cellular protein complex. nih.gov These studies have shown that the inhibitory potency of these peptidomimetics is related to the specific amino acid sequence and the length of the N-terminal portion of the molecule. nih.gov The stability of the N-tosyl group under various reaction conditions makes this compound an excellent starting material for the multi-step synthesis of these complex target molecules.
Precursor to Chiral Alpha,Beta-Dehydroamino Acid Derivatives
α,β-Dehydroamino acids (Dhaas) are non-proteinogenic amino acids characterized by a double bond between their α and β carbons. They are important components of many natural products and serve as versatile intermediates for synthesizing other unusual amino acids. bohrium.comrsc.org N-Tosylglycine esters are valuable precursors for creating these structures.
The synthesis of α,β-dehydroamino acids from N-Tosylglycine esters can be achieved through olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction, which is a variation of the Wittig reaction. scispace.com In this strategy, an N-tosyl-protected (dialkoxyphosphoryl)glycine ester is first prepared. This phosphonate-containing glycine derivative can then be deprotonated with a base to form a stabilized carbanion (a phosphonoenolate). This nucleophile subsequently reacts with an aldehyde or ketone in a condensation reaction to yield the corresponding N-tosyl-α,β-dehydroamino acid derivative. scispace.com The vinyl ester moiety can be carried through this sequence or, more commonly, a simpler alkyl ester is used, with the understanding that the core olefination chemistry applies to the N-Tosylglycine framework.
The key advantage of the HWE approach is the high stereoselectivity that can often be achieved, allowing for the preferential formation of either the (E) or (Z)-isomer of the dehydroamino acid. scispace.com
Achieving stereocontrol in the synthesis of dehydroamino acid esters is a significant goal, as the geometry of the double bond influences the conformation and biological activity of the resulting peptides and other molecules. elsevierpure.com While the thermodynamically more stable (Z)-isomer is often the major product in many olefination reactions, specific conditions have been developed to favor the formation of the (E)-isomer. bohrium.comelsevierpure.com
For HWE reactions involving N-protected (diphenylphosphono)glycine esters, the choice of metal additives has been shown to play a crucial role in directing the stereochemical outcome. elsevierpure.com Different metal salts can influence the transition state of the olefination, leading to enhanced selectivity for the desired (E)- or (Z)-isomer. For example, the use of specific metal bromides or chlorides can contribute to improved E-selectivity in the synthesis of dehydroamino acids bearing alkyl substituents. elsevierpure.com This allows for the tailored synthesis of specific geometric isomers of N-Tosyl-α,β-dehydroamino acid esters from aldehydes. researchgate.net
Table 2: Examples of Stereoselective Olefination for Dehydroamino Acid Synthesis
| Phosphonate Precursor | Aldehyde | Additive/Conditions | Major Isomer |
|---|---|---|---|
| N-Cbz-(diphenylphosphono)glycine ester | Aryl aldehyde | NaI | (E) elsevierpure.com |
| N-Boc-(diphenylphosphono)glycine ester | Alkyl aldehyde | MgBr₂·OEt₂ | (E) elsevierpure.com |
This table summarizes findings on achieving stereoselectivity in HWE reactions to produce dehydroamino acid derivatives.
Utilization in Heterocyclic Compound Synthesis
The reactive functionalities within this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org The combination of the nucleophilic nitrogen (after potential deprotection), the electrophilic carbonyl carbon, and the reactive double bond of the vinyl group provides multiple pathways for cyclization reactions.
For example, N-tosylglycine esters have been utilized in the asymmetric synthesis of substituted prolines, a core structure in many biologically active molecules. researchgate.net Photocyclization of chiral N-(2-benzoylethyl)-N-tosylglycine esters can lead to the formation of cis-3-hydroxyproline esters. researchgate.net Furthermore, the general class of β-aminovinyl esters, to which this compound belongs, are known C=C-N synthons. These building blocks can react with various partners to furnish a wide array of bioactive heterocyclic frameworks, including pyridines, pyrroles, imidazoles, and others, expanding the utility of this compound in medicinal and materials chemistry. rsc.org
Cyclization Reactions to Form Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. This compound can serve as a valuable precursor for the construction of such scaffolds. One potential pathway involves the generation of an N-acyliminium ion intermediate. Under acidic or Lewis acidic conditions, the vinyl ester can be protonated or coordinated, making the nitrogen lone pair more available to participate in cyclization. The subsequent intramolecular nucleophilic attack from a tethered group would lead to the formation of various heterocyclic systems. While specific examples utilizing this compound are not extensively documented, the reactivity pattern is well-established for similar compounds arkat-usa.org.
For instance, intramolecular cyclization reactions are a powerful tool for creating cyclic structures rsc.orgcsic.esnih.govresearchgate.net. The N-tosyl group in this compound acts as a strong electron-withdrawing group, which can influence the reactivity of the molecule. Rhodium-catalyzed reactions, for example, have been employed in the synthesis of nitrogen heterocycles from various vinyl derivatives and diazo compounds researchgate.netrsc.orgresearchgate.net. A plausible, though not explicitly reported, strategy could involve the rhodium-catalyzed reaction of this compound with a suitable coupling partner, leading to a cascade cyclization to form pyrrolidine or piperidine derivatives.
Furthermore, [3+2] cycloaddition reactions represent another avenue for the synthesis of five-membered nitrogen heterocycles mdpi.com. Glycine derivatives are known to form azomethine ylides, which can undergo cycloaddition with various dipolarophiles. It is conceivable that this compound could be transformed into a corresponding azomethine ylide, which would then react with an alkene or alkyne to afford highly functionalized pyrrolidine rings.
The table below summarizes potential, mechanistically plausible cyclization strategies for this compound based on known reactivity of analogous compounds.
| Reaction Type | Potential Intermediate | Resulting Heterocycle | Key Reaction Conditions |
| N-Acyliminium Ion Cyclization | N-Acyliminium Ion | Pyrrolidines, Piperidines | Lewis or Brønsted Acid |
| Rhodium-Catalyzed Annulation | Rhodium Carbene | Functionalized Pyrrolidines | Rh(II) catalyst, Diazo compound |
| [3+2] Cycloaddition | Azomethine Ylide | Substituted Pyrrolidines | Thermal or metal-catalyzed decarboxylation |
This table presents hypothetical pathways based on established organic chemistry principles.
Strategies for Fused Polycyclic and Macrocyclic Systems
The construction of fused polycyclic and macrocyclic systems is a significant challenge in organic synthesis. This compound can be envisioned as a key component in strategies targeting these complex architectures. Its bifunctional nature, possessing both a polymerizable vinyl group and a glycine unit, allows for its incorporation into larger structures through sequential or tandem reactions.
For the synthesis of fused polycyclic systems, this compound could be employed in domino reactions where an initial intermolecular reaction is followed by an intramolecular cyclization. For example, a Diels-Alder reaction involving the vinyl ester as a dienophile could be followed by a subsequent intramolecular cyclization of the N-tosylglycine moiety onto another part of the newly formed ring system. The synthesis of complex polycyclic hetero-fused systems often relies on such strategic C-H functionalization and cross-coupling reactions nih.gov.
In the realm of macrocyclization, this compound could serve as a linear precursor that undergoes end-to-end ring closure. The vinyl ester could be transformed into a carboxylic acid or an alcohol, which could then react with the terminal amino group of another molecule or a growing peptide chain. Strategies for peptide macrocyclization often involve the reaction of N-terminal and C-terminal functionalities nih.govnih.gov. The vinyl group also offers a handle for other types of ring-closing metathesis reactions, provided a suitable diene partner is introduced into the molecule.
Monomer in Polymerization Research
The vinyl ester group of this compound makes it a suitable monomer for polymerization, leading to the formation of poly(vinyl ester) analogues with pendant N-tosylglycine functionalities.
Controlled Polymerization Techniques for Poly(vinyl ester) Analogues
The controlled polymerization of vinyl esters presents a significant challenge due to the high reactivity of the propagating radical, which can lead to side reactions such as chain transfer to the monomer and polymer mdpi.comresearchgate.net. However, techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for the controlled polymerization of various vinyl esters mdpi.comresearchgate.netrsc.orgresearchgate.net.
RAFT polymerization of this compound would likely require careful selection of the RAFT agent. For less activated monomers like vinyl esters, xanthates or dithiocarbamates are often effective mdpi.comresearchgate.net. The bulky and electron-withdrawing N-tosylglycine substituent may influence the polymerization kinetics and the stereochemistry of the resulting polymer chain. The choice of solvent and initiator would also be crucial to minimize side reactions and achieve good control over molecular weight and dispersity.
The table below outlines key parameters for the potential controlled polymerization of this compound via RAFT.
| Parameter | Consideration for this compound | Rationale |
| RAFT Agent | Xanthates (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) or dithiocarbamates | Effective for controlling the polymerization of less activated vinyl monomers mdpi.comresearchgate.net. |
| Initiator | AIBN (Azobisisobutyronitrile) or other thermal initiators | Common initiators for radical polymerization researchgate.net. |
| Solvent | Non-protic solvents like toluene or dioxane | To avoid potential side reactions with the ester or tosyl groups. |
| Temperature | 60-80 °C | Typical temperature range for RAFT polymerization with AIBN. |
This table is based on general principles of RAFT polymerization of vinyl esters.
Other controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been explored for functional vinyl monomers nih.gov. However, the application of ATRP to vinyl esters is generally less straightforward.
Design of Functional Polymers through Vinyl Ester Polymerization
The polymerization of this compound provides a direct route to functional polymers with pendant N-tosylglycine groups. These functional groups can be exploited in several ways for the design of advanced materials sigmaaldrich.comsigmaaldrich.commdpi.com.
The tosyl group can serve as a protecting group for the amine functionality. After polymerization, the tosyl groups can be removed under specific conditions to reveal primary amine groups along the polymer backbone. These amino groups can then be used for post-polymerization modification, such as conjugation with drugs, biomolecules, or other functional moieties for biomedical applications mdpi.com.
The ester linkage in the polymer backbone, derived from the vinyl ester monomer, offers a potential site for degradation. This could be advantageous for creating biodegradable polymers for applications in drug delivery or tissue engineering. The rate of hydrolysis of the ester bond could be tuned by copolymerizing this compound with other monomers e3s-conferences.org.
Furthermore, the entire N-tosylglycine moiety can be considered a functional group that imparts specific properties to the polymer. For instance, the presence of the sulfonamide group could influence the polymer's solubility, thermal stability, and interaction with other molecules. The controlled synthesis of copolymers of this compound with other monomers, such as N-vinylpyrrolidone or other vinyl esters, would allow for the fine-tuning of the polymer's properties for specific applications nih.gov.
Stereoselective Transformations Involving N Tosylglycine Vinyl Ester
Asymmetric Synthesis of N-Tosylglycine Derivatives
The asymmetric synthesis of N-Tosylglycine derivatives often involves the use of chiral catalysts to control the stereochemical outcome of reactions. While direct asymmetric reactions on N-Tosylglycine vinyl ester are not extensively documented in the provided results, related methodologies for creating chiral amino acid derivatives provide insight into potential strategies. For instance, chiral aldehyde catalysis is a powerful tool for the asymmetric synthesis of amino acid derivatives, offering excellent stereoselective control. frontiersin.org This approach often utilizes chiral BINOL-derived aldehydes to control the facial selectivity of enolate intermediates. frontiersin.org Such strategies could potentially be adapted for the asymmetric functionalization of the glycine (B1666218) moiety in this compound.
Another relevant approach is the use of chiral auxiliaries. For example, a recyclable chiral auxiliary has been employed in the large-scale synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, where a Ni(II) complex of a glycine Schiff base is alkylated with high diastereoselectivity. mdpi.com This method highlights the potential for introducing chirality at the α-carbon of glycine derivatives.
Furthermore, additions of enolates to tert-butanesulfinyl imines have proven effective for the asymmetric synthesis of a wide array of β-amino acid derivatives with high diastereoselectivity. nih.gov This demonstrates the utility of sulfinyl groups in directing stereoselective bond formations.
Diastereoselective Reactions Mediated by the Vinyl Ester Group
The vinyl ester group of this compound can participate in diastereoselective reactions. While specific examples involving this exact compound are not detailed in the provided search results, the reactivity of similar vinyl esters and α,β-unsaturated systems in cycloaddition reactions is well-established. For instance, hetero-Diels-Alder reactions of α,β-unsaturated keto esters with vinyl ethers, catalyzed by chiral copper(II) bisoxazoline complexes, can produce dihydropyrans with high enantiomeric enrichment. us.es This type of [4+2] cycloaddition showcases the potential for the vinyl group to act as a dienophile, with the stereochemical outcome influenced by the chiral catalyst and the existing stereocenters in the reaction partner.
Additionally, the synthesis of isochromanone derivatives through a cascade reaction involving acyclic carboxylic oxonium ylides demonstrates how stereocenters can be effectively created. rsc.org This process, which involves a combination of achiral dirhodium salts and chiral N,N′-dioxide–metal complexes, leads to the formation of vicinal quaternary stereocenters with excellent enantioselectivity. rsc.org
Enzymatic Approaches for Enantioselective Transformations
Enzymes, particularly lipases, are powerful catalysts for achieving high enantioselectivity in organic synthesis. rsc.org Their application in the transformation of this compound and related compounds offers a green and efficient route to chiral molecules.
Lipase-catalyzed transesterification is a widely used method for the kinetic resolution of racemic compounds. nih.govnih.gov This process often utilizes vinyl esters as acyl donors due to the irreversible nature of the reaction, which is driven by the tautomerization of the initially formed vinyl alcohol to acetaldehyde. nih.govkoreascience.kr Lipases exhibit high enantioselectivity in these reactions, allowing for the separation of enantiomers. nih.gov For example, Aspergillus niger lipase (B570770) and Pseudomonas sp. lipase have been successfully used to resolve racemic 2-phenoxypropanoic acids and other 2-substituted carboxylic acids through the transesterification of their corresponding vinyl esters. nih.gov
The enantioselectivity of these lipase-catalyzed reactions can be significantly influenced by various parameters, including the choice of alcohol as a nucleophile, the organic solvent, and the reaction temperature. nih.govdiva-portal.org Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are frequently employed due to their stability and reusability. koreascience.krmdpi.com
| Enzyme | Substrate | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Aspergillus niger lipase | Racemic 2-phenoxypropanoic acid vinyl ester | Transesterification | High enantioselectivity, influenced by alcohol, solvent, and temperature. | nih.gov |
| Novozym 435 (Candida antarctica lipase B) | rac-1-Phenylethanol and vinyl acetate (B1210297) | Transesterification | High conversion and enantioselectivity in ionic liquids. | mdpi.com |
| Novozym 435 | n-Butanol and vinyl acetate | Transesterification | Increased conversion yield in a water/[BMIM][Tf₂N] bi-phasic system. | koreascience.kr |
Enzymes can also catalyze regioselective modifications. While specific examples involving this compound are not provided, the principle is demonstrated in the selective esterification of polyhydroxylated compounds like N(4)-hydroxy cytidine (B196190) using vinyl esters as acyl donors. chemrxiv.org This highlights the potential of enzymes to differentiate between multiple reactive sites within a molecule, a critical aspect for the synthesis of complex structures. Lipase-catalyzed transesterification in emulsion systems has also been shown to be effective for high molecular weight esters, demonstrating the versatility of these biocatalysts in different reaction media. nih.gov
Stereocontrol in Metal-Catalyzed Reactions
Transition metal catalysis offers a powerful platform for stereoselective reactions involving substrates like this compound. nih.govarkat-usa.org The vinyl group can participate in various metal-catalyzed transformations, including cross-coupling and cyclization reactions, where stereocontrol is achieved through the use of chiral ligands or catalysts.
Palladium-catalyzed reactions are particularly prominent. For instance, palladium-catalyzed intramolecular cyclization of unsaturated β-amino alcohols can lead to the formation of bicyclic oxazolidines. researchgate.net Similarly, palladium-catalyzed C-H olefination of anilines with vinyl tosylates demonstrates the potential for direct vinylation reactions. mdpi.com The stereochemistry of such reactions can often be controlled by the choice of chiral ligands.
Furthermore, the combination of transition metals with chiral co-catalysts, such as in anion-binding catalysis, has emerged as a successful strategy for enantioselective transformations. nih.gov Metal-catalyzed cascade reactions, which involve an initial cycloisomerization followed by further transformations, provide an efficient route to complex heterocyclic structures. researchgate.netmdpi.com For example, the reaction of N-tosylglycine methyl ester with bis-allylic dicarbonates, mediated by palladium(0), proceeds with high regio- and stereoselectivity. units.it
| Metal Catalyst | Reaction Type | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Palladium(0) | Allylic amination | N-tosylglycine methyl ester and bis-allylic dicarbonate | Highly regio- and stereoselective substitution. | units.it |
| Ni(II) complex | Alkylation | Glycine Schiff base | High diastereoselectivity using a chiral auxiliary. | mdpi.com |
| ZnCl₂ or Cu(OTf)₂ | Aminochlorination | Cinnamic esters | High regio- and stereoselectivity. | organic-chemistry.org |
| Palladium(II) | Alkoxyacyloxylation | N-allyl-2-aminophenols | Diastereoselective formation of tricyclic systems. | acs.org |
Future Perspectives and Emerging Research Avenues for N Tosylglycine Vinyl Ester
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of new catalytic systems is paramount to unlocking the full synthetic potential of N-Tosylglycine vinyl ester, aiming to improve reaction rates, yields, and control over stereochemistry. Current research is branching out into several promising areas:
Transition Metal Catalysis: While palladium and gold catalysts have been employed in reactions involving the related N-tosyl glycine (B1666218) methyl ester for natural product synthesis, future work will likely focus on adapting these systems for the vinyl ester. rsc.org For instance, gold-catalyzed cycloisomerization/migration cascades could be explored to construct complex heterocyclic scaffolds. rsc.org The development of novel ligands for these metals is a key area of research to fine-tune their catalytic activity and achieve higher selectivity.
Photoredox Catalysis: This rapidly evolving field offers mild and efficient reaction conditions. Photocatalytic systems, often using ruthenium or iridium complexes, can generate highly reactive radical intermediates from precursors like N-arylglycines under visible light. acs.org Applying this to this compound could enable novel carbon-carbon and carbon-heteroatom bond formations that are difficult to achieve with traditional methods. acs.org
Organocatalysis: The use of small organic molecules as catalysts is an attractive, metal-free alternative. Systems based on tetrazines have shown efficacy in activating C-S bonds in α-benzylthioglycine esters, suggesting their potential for functionalizing this compound derivatives. rsc.org Furthermore, investigations into bifunctional catalysts, such as metal antimonates that act as both a Lewis acid and an oxidation catalyst, could pave the way for new oxidative functionalizations of glycine derivatives. u-tokyo.ac.jp
A summary of potential catalytic systems is presented below:
| Catalytic System | Potential Application for this compound | Key Advantages |
| Transition Metal Catalysis (e.g., Pd, Au) | Cyclizations, cross-coupling reactions, synthesis of complex molecules. | High efficiency, potential for asymmetric synthesis. rsc.org |
| Photoredox Catalysis | Generation of radical intermediates for novel bond formations. | Mild reaction conditions, high selectivity, sustainable energy source. acs.org |
| Organocatalysis (e.g., Tetrazines) | Metal-free activation and functionalization. | Avoids toxic and expensive metals, often milder conditions. rsc.org |
| Bifunctional Catalysis (e.g., Metal Antimonates) | Oxidative functionalization. | Combines multiple catalytic functions in one system. u-tokyo.ac.jp |
Exploration of Bio-Inspired Synthetic Routes and Biocatalysis
Drawing inspiration from nature, researchers are increasingly turning to biocatalysis to perform chemical transformations with high precision and under environmentally friendly conditions. For this compound, this represents a significant and largely untapped area of research.
Future explorations in this domain are expected to include:
Enzymatic Synthesis and Modification: The use of enzymes, such as lipases or proteases, could be investigated for the synthesis of this compound itself, or for its subsequent modification. These enzymes often operate in aqueous media and at ambient temperatures, offering a greener alternative to traditional organic synthesis. mdpi.com
Directed Evolution of Enzymes: To overcome the potential lack of natural enzymes that can efficiently process this compound, directed evolution techniques could be employed. This involves genetically modifying enzymes to enhance their activity and selectivity towards this specific substrate.
Whole-Cell Biotransformations: Utilizing whole microorganisms as biocatalysts could offer a cost-effective way to perform complex multi-step syntheses involving this compound, as the cells contain all the necessary enzymes and cofactors.
The core principles of biocatalysis that could be applied are:
High Selectivity: Enzymes can distinguish between similar functional groups and stereoisomers, leading to purer products. mdpi.com
Mild Reaction Conditions: Biocatalytic reactions typically occur in water at neutral pH and room temperature, reducing energy consumption and the need for harsh reagents. mdpi.com
Reduced Environmental Impact: The use of biodegradable catalysts (enzymes) and benign solvents (water) aligns with the goals of green chemistry. mdpi.com
While specific examples involving this compound are yet to be widely reported, the successful application of biocatalysis in the broader field of pharmaceutical and chemical synthesis strongly suggests its future potential in this area. mdpi.com
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry are becoming increasingly integral to modern chemical research and industry, aiming to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netacs.org The future of this compound synthesis and application will undoubtedly be shaped by these principles.
Key areas for integration include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a central tenet of green chemistry. acs.org Future research will focus on developing reactions for this compound that have a high atom economy, such as addition and cycloaddition reactions.
Use of Greener Solvents: Efforts will be made to replace hazardous organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents.
Renewable Feedstocks: While the synthesis of this compound currently relies on petrochemical-derived starting materials, future research could explore the use of renewable feedstocks. For instance, there are emerging methods for producing vinyl ester resins from biowaste like glycerin, a byproduct of biodiesel production. rsc.org Adapting such strategies could significantly improve the sustainability profile of this compound.
Energy Efficiency: The adoption of catalytic systems that operate at lower temperatures and pressures, such as photocatalysis and biocatalysis, will reduce the energy footprint of processes involving this compound. acs.orgmdpi.com
The twelve principles of green chemistry provide a framework for these future developments:
| Green Chemistry Principle | Application to this compound |
| 1. Prevention | Designing syntheses to minimize waste production. researchgate.net |
| 2. Atom Economy | Maximizing the incorporation of materials into the final product. acs.org |
| 3. Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |
| 4. Designing Safer Chemicals | Designing products that are effective yet have minimal toxicity. |
| 5. Safer Solvents and Auxiliaries | Eliminating or replacing hazardous solvents. acs.org |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. researchgate.net |
| 7. Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. rsc.org |
| 8. Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. |
| 9. Catalysis | Using catalytic reagents over stoichiometric ones. acs.org |
| 10. Design for Degradation | Creating products that break down into harmless substances after use. |
| 11. Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and processes that minimize the potential for accidents. acs.org |
Design of Advanced Functional Materials and Molecular Architectures
The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials and complex molecular architectures.
Polymer Chemistry: The vinyl group in this compound is susceptible to polymerization. This opens the door to creating novel polymers with tailored properties. For example, research on other amino acid vinyl esters has led to the development of degradable polycationic materials. rsc.org By polymerizing or copolymerizing this compound, it may be possible to create new biocompatible and biodegradable polymers for applications in drug delivery, tissue engineering, and medical devices. The tosyl group could also be functionalized post-polymerization to attach other molecules or to tune the polymer's properties.
Material Science: Vinyl ester resins are known for their use in creating robust composite materials with excellent chemical resistance and mechanical properties. wikipedia.orgmdpi.com Incorporating this compound into these resins could introduce new functionalities. For instance, the tosyl group could serve as a site for further chemical modification, allowing for the covalent attachment of the polymer to other materials or for the introduction of specific properties like antimicrobial activity or enhanced adhesion. The modification of polymers with the related Tosyl glycine N-hydroxysuccinimide ester to enhance their properties for coatings and adhesives has already been demonstrated, suggesting a similar potential for the vinyl ester. chemimpex.com
Molecular Scaffolding: In synthetic organic chemistry, this compound can serve as a versatile scaffold for building more complex molecules. The vinyl ester can participate in a variety of reactions, such as cycloadditions and Michael additions, to create diverse molecular architectures. The tosyl-protected amine provides a handle for further functionalization, making it a valuable tool in the synthesis of peptidomimetics, heterocyclic compounds, and other biologically active molecules.
Future research in this area will likely focus on:
| Research Direction | Potential Outcome |
| Homopolymerization and Copolymerization | Creation of novel functional polymers with tunable properties. rsc.org |
| Composite Material Formulation | Development of advanced composites with enhanced functionalities. mdpi.com |
| Surface Modification | Grafting this compound onto surfaces to alter their properties. |
| Supramolecular Chemistry | Using the molecule as a building block for self-assembling systems. |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for N-Tosylglycine vinyl ester to ensure its stability during research use?
- Methodological Answer : Store in tightly sealed containers under inert atmospheres (e.g., nitrogen) at 2–8°C, away from light and oxidizing agents. This prevents hydrolysis and thermal decomposition, which can generate toxic byproducts like nitrogen oxides (NOx) . Regularly monitor storage conditions using humidity sensors (<50 ppm H₂O) and conduct stability tests via HPLC every 3–6 months.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- 1H/13C NMR : Verify ester (δ 4.2–4.5 ppm) and sulfonamide (δ 7.7–7.9 ppm) groups.
- HPLC-UV : Assess purity (>98%) with a C18 column (gradient: 20–80% acetonitrile in water, 0.1% TFA).
- FT-IR : Confirm key stretches (1740 cm⁻¹ for ester C=O; 1320 cm⁻¹ for sulfonamide S=O).
Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .
Advanced Research Questions
Q. How do competing reaction pathways affect the synthesis yield of this compound, and what optimization strategies exist?
- Methodological Answer : Key challenges include hydrolysis of the vinyl ester group and incomplete tosylation. Optimize by:
- Coupling Agents : Use DCC/HOBt in THF at 0–5°C to suppress side reactions.
- Workup : Acidify to pH 5–6 during extraction to stabilize the sulfonamide group.
- Purification : Employ silica gel chromatography (5–30% EtOAc/hexane) to separate unreacted glycine derivatives. Typical yields range from 65–80% under optimized conditions .
Q. What mechanisms drive the photodegradation of N-Tosylglycine derivatives, and how can experimental conditions modulate these pathways?
- Methodological Answer : UV exposure (λ < 300 nm) induces S–N bond cleavage via intramolecular electron transfer, producing sulfinate radicals and glycine derivatives. Competing pathways include aromatic ring hydroxylation. Mitigation strategies:
- Light Control : Use amber glassware or UV filters.
- Additives : Introduce radical scavengers (e.g., 1 mM ascorbic acid) to quench reactive intermediates.
- Solvent Selection : Aqueous photolysis proceeds 40% faster than in acetonitrile; use aprotic solvents to slow degradation .
Q. How does the vinyl ester group influence the copolymerization kinetics of this compound compared to methyl ester analogs?
- Methodological Answer : The α,β-unsaturated vinyl ester enhances reactivity in radical copolymerization:
- Kinetics : 2–3× faster initiation with AIBN (0.5–1 mol%) at 60–80°C compared to methyl esters.
- Thermal Behavior : DSC shows lower exothermic peaks (85–95°C vs. 110–120°C for methyl esters).
- Applications : Enables crosslinking in hydrophobic polymer matrices (e.g., vinyl acetate copolymers) for controlled drug delivery systems .
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis across different studies?
- Methodological Answer : Resolve contradictions by:
- Variable Screening : Test coupling agents (DCC vs. EDC), solvent polarities (THF vs. DMF), and stoichiometric ratios (1:1.2 glycine:vinyl ester).
- Quantitative Analysis : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for yield accuracy.
- Moisture Control : Maintain anhydrous conditions (<50 ppm H₂O via Karl Fischer titration) to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
